molecular formula C12H21BN2O4S B580909 N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide CAS No. 1256360-13-0

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide

Cat. No.: B580909
CAS No.: 1256360-13-0
M. Wt: 300.18
InChI Key: KZTRFGAKQBLHGJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a complex organic compound featuring a pyrrole ring, a sulfonamide group, and a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic halides.

Mode of Action

The compound likely acts as a boron reagent in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide to form a new carbon-carbon bond . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Suzuki-miyaura coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and biologically active compounds . Therefore, the compound could indirectly affect various biochemical pathways by contributing to the synthesis of other active molecules.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules. The specific molecular and cellular effects would depend on the nature of these products.

Action Environment

The efficacy and stability of the compound are likely to be influenced by various environmental factors. For instance, the compound is sensitive to light and air, and it should be stored under inert gas at room temperature . The compound’s reactivity in Suzuki-Miyaura coupling reactions can also be affected by the choice of solvent, the temperature, and the presence of a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is unique due to the presence of the pyrrole ring and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide (CAS No. 627899-90-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and applications in drug discovery.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a sulfonamide group and a dioxaborolane moiety. Its molecular formula is C17H28BNO3SC_{17}H_{28}BNO_3S, and it has a molecular weight of approximately 323.33 g/mol. The presence of the dioxaborolane group enhances its reactivity and solubility in various organic solvents, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis method.
  • Introduction of the Sulfonamide Group : Achieved by reacting the pyrrole with sulfonyl chloride in the presence of a base.
  • Attachment of the Dioxaborolane Moiety : This final step is performed using Suzuki-Miyaura coupling reactions with boronic acid derivatives .

Antitumor Properties

Recent studies have highlighted the potential antitumor activity of sulfonamides, including this compound. The sulfonamide group is known for its ability to inhibit various enzymes involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : The compound may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes that are critical in tumor metabolism.
  • Case Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • Kinase Inhibition : Preliminary data suggest that it may act as a kinase inhibitor, potentially affecting signaling pathways involved in cell growth and survival.
  • Selectivity : The selectivity profile against various kinases remains to be fully characterized but shows promise for further development .

Research Applications

This compound has several applications in scientific research:

  • Drug Discovery : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Organic Synthesis : Utilized as a building block in synthesizing more complex molecules through various coupling reactions.
  • Material Science : Investigated for its potential use in creating advanced materials due to its chemical properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineAniline derivativeModerate antitumor activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideBenzamide derivativePotential kinase inhibition

The unique combination of the pyrrole ring and sulfonamide group in this compound provides distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRFGAKQBLHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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